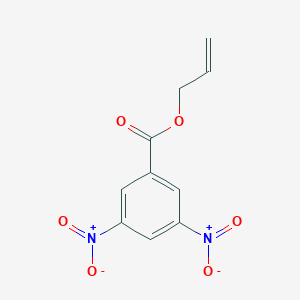![molecular formula C21H20Si B14643218 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline CAS No. 52328-87-7](/img/structure/B14643218.png)
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline is a silicon-containing organic compound with a unique structure that includes a dibenzo[b,e]siline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,10-dihydrodibenzo[b,e][1,4]azasiline with phenyl and dimethyl substituents. The reaction conditions often include the use of catalysts such as rhodium or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siline compounds .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science: It is studied for its potential use in the creation of advanced materials with specific optical and electronic characteristics.
Chemistry: The compound serves as a building block for the synthesis of more complex silicon-containing molecules.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline exerts its effects involves its interaction with various molecular targets. The silicon atom in the compound can participate in unique bonding interactions, influencing the electronic properties of the molecule. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
5,10-Dihydrodibenzo[b,e][1,4]azasiline: A similar compound with a nitrogen atom in place of silicon.
Phenazasiline: Another silicon-containing compound with similar electronic properties.
Uniqueness
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. These features contribute to its distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Propiedades
Número CAS |
52328-87-7 |
|---|---|
Fórmula molecular |
C21H20Si |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
5,5-dimethyl-10-phenyl-10H-benzo[b][1]benzosiline |
InChI |
InChI=1S/C21H20Si/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h3-15,21H,1-2H3 |
Clave InChI |
PKZFONHYANYNJQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
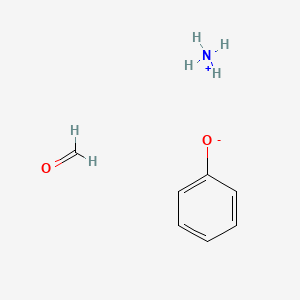
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)


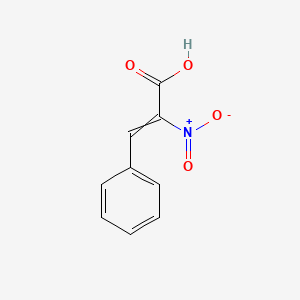

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
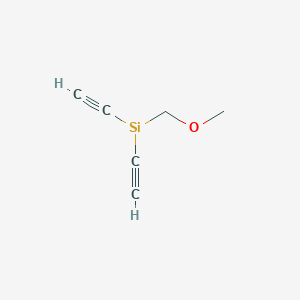
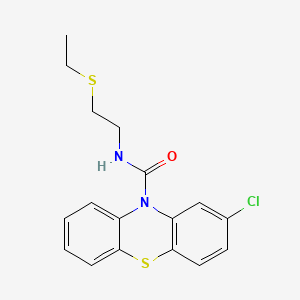
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)
